![molecular formula C9H9F8NO2 B14362673 1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene](/img/no-structure.png)
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a nitro group attached to an octene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene typically involves the fluorination of an appropriate precursor. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
- 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
- Octafluoro-2-butene
Uniqueness
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene is unique due to the presence of both multiple fluorine atoms and a nitro group on an octene backbone. This combination imparts distinct chemical properties, such as high stability, reactivity, and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H9F8NO2 |
---|---|
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4-octafluoro-7-methyl-7-nitrooct-4-ene |
InChI |
InChI=1S/C9H9F8NO2/c1-6(2,18(19)20)4-3-5(10)7(11,12)8(13,14)9(15,16)17/h3H,4H2,1-2H3 |
InChI-Schlüssel |
OWTPDHDNFWAJET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC=C(C(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.